4-Iodo-4'-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-4’-thiomethylbenzophenone is an organic compound with the molecular formula C14H11IOS It is characterized by the presence of an iodine atom and a thiomethyl group attached to a benzophenone core
Scientific Research Applications
4-Iodo-4’-thiomethylbenzophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for similar compounds suggests that they may cause cancer and may cause damage to organs through prolonged or repeated exposure . They are also toxic to aquatic life and can have long-lasting effects . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-thiomethylbenzophenone typically involves the iodination of 4’-thiomethylbenzophenone. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 4-Iodo-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd(PPh3)4)
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetic acid, dichloromethane)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Major Products:
- Substitution reactions yield various substituted benzophenones.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in secondary alcohols.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-thiomethylbenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom and thiomethyl group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- 4-Iodo-4’-methylbenzophenone
- 4-Bromo-4’-thiomethylbenzophenone
- 4-Chloro-4’-thiomethylbenzophenone
Comparison: 4-Iodo-4’-thiomethylbenzophenone is unique due to the presence of both an iodine atom and a thiomethyl group. This combination imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific interactions with biological targets. Compared to its analogs, the iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(4-iodophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZJZWSFUJGBSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641539 |
Source
|
Record name | (4-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-61-0 |
Source
|
Record name | (4-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.